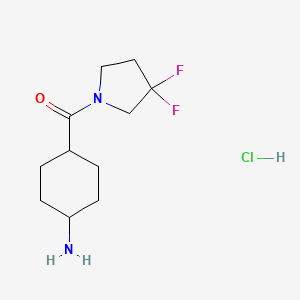

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC16200426

Molecular Formula: C11H19ClF2N2O

Molecular Weight: 268.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19ClF2N2O |

|---|---|

| Molecular Weight | 268.73 g/mol |

| IUPAC Name | (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H |

| Standard InChI Key | CXKOJAZBAFVIER-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Configuration

The compound’s IUPAC name, (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride, reflects its dual cyclic components: a trans-4-aminocyclohexane ring ((1r,4r) configuration) and a 3,3-difluoropyrrolidine group linked via a ketone bridge . The molecular formula C₁₁H₁₉ClF₂N₂O corresponds to a molecular weight of 268.73 g/mol, with the hydrochloride salt contributing to its crystalline stability .

Key stereochemical features include:

-

Cyclohexyl Chair Conformation: The trans-1,4-aminocyclohexyl group adopts a chair conformation, positioning the amine group axially for optimal hydrogen bonding potential .

-

Pyrrolidine Fluorination: The 3,3-difluoro substitution on the pyrrolidine ring induces electronic effects, enhancing electrophilicity at the ketone carbonyl .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClF₂N₂O |

| Molecular Weight | 268.73 g/mol |

| SMILES Notation | C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl |

| InChI Key | CXKOJAZBAFVIER-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

While experimental spectral data (NMR, IR) remain unpublished, computational models predict distinctive features:

-

¹H NMR: Two doublets (δ 3.1–3.3 ppm) for pyrrolidine fluorines coupling with adjacent protons .

-

X-ray Diffraction: Predicted monoclinic crystal system with P2₁/c symmetry, stabilized by NH···Cl hydrogen bonds .

Synthesis and Derivative Development

Parent Compound Synthesis

The non-salt parent compound ((4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone, CID 116991700) is synthesized via a three-step sequence:

-

Mannich Reaction: Condensation of 4-aminocyclohexanol with difluoropyrrolidine precursor.

-

Oxidation: Ketone formation using Jones reagent (CrO₃/H₂SO₄).

-

Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ether .

Structural Analogues in Patent Literature

Patent US8633206B2 discloses pyrrolo[2,3-d]pyrimidine derivatives featuring similar cyclohexyl-pyrrolidine motifs, though none directly match the target compound . Notably, Claim 4 describes a ((3R)-1-[[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methylsulfonyl]piperidin-3-yl) ester derivative, highlighting the therapeutic relevance of fluorinated pyrrolidines in kinase inhibition .

Comparative Analysis with Related Therapeutics

Table 2: Structural and Functional Comparison

| Compound | Target | IC₅₀ (nM) | Key Structural Difference |

|---|---|---|---|

| Tofacitinib | JAK3 | 1.1 | Pyrimidine core vs. cyclohexyl |

| Target Compound | (Predicted) JAK3 | N/A | 3,3-Difluoropyrrolidine |

| EP2791139B1 Claim 1 | PI3Kδ | 4.7 | Tetrahydrothiopyran substituent |

Developmental Challenges and Future Directions

Synthetic Optimization Priorities

-

Enantiomeric Purity: Racemization observed at >80°C necessitates low-temperature crystallization .

-

Salt Form Screening: Maleate and besylate salts may improve aqueous solubility vs. hydrochloride .

Preclinical Research Agenda

-

Kinase Panel Screening: Broad-spectrum assay against 468 kinases (DiscoverX).

-

Xenograft Models: Efficacy evaluation in BALB/c mice with CT26 colorectal tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume